N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound characterized by the presence of a benzoxazole ring, a phenyl group, and a fluorophenoxy butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Incorporation of the Fluorophenoxy Butanamide Moiety: This step involves the reaction of a fluorophenol derivative with a butanoyl chloride in the presence of a base to form the fluorophenoxy butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which is known for its fluorescent properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the benzoxazole and fluorophenoxy groups suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with proteins or enzymes, modulating their activity through binding interactions. The benzoxazole ring could facilitate binding to specific sites, while the fluorophenoxy group might enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide: Similar in structure but with a nicotinamide moiety instead of the fluorophenoxy butanamide.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains two benzoxazole rings and is used as a fluorescent dye.
Benzoxazole: The parent compound, which forms the core structure of many derivatives.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is unique due to the combination of its benzoxazole ring, phenyl group, and fluorophenoxy butanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H19FN2O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C23H19FN2O3/c1-2-19(28-20-9-5-3-7-17(20)24)22(27)25-16-13-11-15(12-14-16)23-26-18-8-4-6-10-21(18)29-23/h3-14,19H,2H2,1H3,(H,25,27) |
InChI Key |
ZFTQBRZJLIISQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F |
Origin of Product |
United States |
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